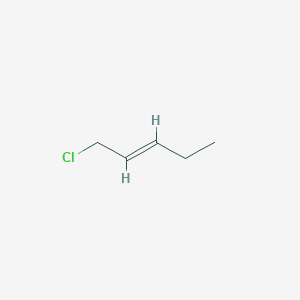

1-Chloro-2-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10071-60-0 |

|---|---|

Molecular Formula |

C5H9Cl |

Molecular Weight |

104.58 g/mol |

IUPAC Name |

(E)-1-chloropent-2-ene |

InChI |

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ |

InChI Key |

UPJCRKZUCADENN-ONEGZZNKSA-N |

Isomeric SMILES |

CC/C=C/CCl |

Canonical SMILES |

CCC=CCCl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis of 1-Chloro-2-pentene from 2-pentene

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-pentene from 2-pentene (B8815676)

Introduction

This compound is an unsaturated chloroalkene that serves as a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a chlorine atom at an allylic position, makes it susceptible to nucleophilic substitution reactions, while the carbon-carbon double bond allows for various addition reactions.[1][2] This guide provides a comprehensive overview of the primary synthetic route to this compound from 2-pentene, focusing on the mechanism of radical-mediated allylic chlorination, detailed experimental protocols, and potential side reactions.

Core Synthesis Pathway: Allylic Chlorination

The most effective method for synthesizing this compound from 2-pentene is through a radical-mediated allylic chlorination.[1][2] This reaction selectively substitutes a hydrogen atom on a carbon adjacent to the double bond (the allylic position) with a chlorine atom.[3] The key to successful allylic chlorination is to maintain a low concentration of molecular chlorine (Cl₂) to favor substitution over the competing electrophilic addition reaction across the double bond.[3][4] This is typically achieved by using N-chlorosuccinimide (NCS) as the chlorine source in the presence of a radical initiator.

Reaction Mechanism

The synthesis proceeds via a free radical chain mechanism, which is divided into three key stages: initiation, propagation, and termination.[5]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN or benzoyl peroxide) or by the application of heat/UV light. This generates a small number of radicals that start the chain reaction. In the presence of NCS, trace amounts of HBr or light can initiate the process, leading to the formation of a bromine radical, which then helps generate the chlorine source. A more direct initiation involves the homolysis of the N-Cl bond in NCS or a small amount of Cl₂.

-

Propagation: This stage consists of two repeating steps. First, a chlorine radical abstracts an allylic hydrogen from 2-pentene. This is the rate-determining step and is favored because the C-H bond at the allylic position is weaker than vinylic or alkyl C-H bonds.[5][6] This abstraction forms a resonance-stabilized allylic radical and a molecule of hydrogen chloride (HCl). The allylic radical of 2-pentene has two resonance contributors, which leads to the formation of two isomeric products. The HCl then reacts with NCS to produce molecular chlorine (Cl₂) at a low concentration. In the second propagation step, the allylic radical reacts with a molecule of Cl₂ to form the final product (this compound or 4-chloro-2-pentene) and regenerates a chlorine radical, which continues the chain reaction.[5]

-

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.[5]

The signaling pathway below illustrates the propagation steps leading to the formation of the resonance-stabilized allylic radical and the subsequent reaction to form the two main products.

Caption: Radical chain propagation mechanism for the allylic chlorination of 2-pentene.

Experimental Protocol

This section details a representative laboratory procedure for the synthesis of this compound from 2-pentene using N-chlorosuccinimide (NCS).

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Pentene (cis/trans mixture) | 70.13 | 14.0 g (20 mL) | ~0.20 |

| N-Chlorosuccinimide (NCS) | 133.53 | 26.7 g | 0.20 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |

| Benzoyl Peroxide (BPO) | 242.23 | 0.24 g | 0.001 |

| Sodium Bicarbonate (5% aq.) | 84.01 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |

Procedure

-

Setup: A 250 mL three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. The apparatus is protected from atmospheric moisture with drying tubes.

-

Reaction Mixture: The flask is charged with 2-pentene (0.20 mol), N-chlorosuccinimide (0.20 mol), and carbon tetrachloride (150 mL).

-

Initiation: A catalytic amount of benzoyl peroxide (0.001 mol) is added to the mixture.

-

Reflux: The mixture is heated to reflux (approx. 77°C) with vigorous stirring. The reaction is monitored by observing the consumption of the solid NCS, which is replaced by the denser succinimide (B58015) precipitate. The reflux is maintained for approximately 60-90 minutes until the reaction is complete.

-

Workup:

-

The reaction mixture is cooled to room temperature.

-

The solid succinimide byproduct is removed by vacuum filtration.

-

The filtrate is transferred to a separatory funnel and washed with 50 mL of 5% aqueous sodium bicarbonate solution to remove any residual acids, followed by a wash with 50 mL of water.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

-

Purification: The drying agent is removed by filtration. The carbon tetrachloride solvent is removed by simple distillation. The resulting crude product is then purified by fractional distillation to separate the isomeric chloro-pentenes from any unreacted starting material and high-boiling point side products. The fraction corresponding to this compound is collected.

Data and Expected Yields

| Parameter | Value |

| Reaction Temperature | ~77°C (Reflux in CCl₄) |

| Reaction Time | 60 - 90 minutes |

| Theoretical Yield | 20.9 g |

| Expected Actual Yield | 14.6 - 16.7 g (70-80%) |

| Product Ratio | Mixture of this compound and 4-chloro-2-pentene |

Note: Yields are estimates based on typical allylic halogenation reactions and may vary.

Experimental and Purification Workflow

The overall process from starting materials to the purified product can be visualized as a sequential workflow.

Caption: Workflow for the synthesis and purification of this compound.

Competing Reactions and Selectivity

The primary competing reaction in this synthesis is the electrophilic addition of chlorine across the double bond of 2-pentene, which would yield 2,3-dichloropentane.[7][8] The conditions for allylic chlorination are specifically designed to suppress this pathway.

-

Low Halogen Concentration: Using NCS ensures that the concentration of molecular chlorine (Cl₂) in the reaction mixture remains very low at all times.[6] Electrophilic addition is typically first order with respect to the alkene and second order with respect to the halogen, whereas radical substitution is less sensitive to the halogen concentration. Therefore, a low Cl₂ concentration strongly disfavors the addition pathway.

-

High Temperature: Radical substitution reactions have a higher activation energy than addition reactions. Running the reaction at high temperatures (e.g., reflux) provides the necessary energy to favor the radical pathway.[3]

The regioselectivity of the reaction is determined by the stability of the intermediate allylic radical and statistical factors. Abstraction of a primary allylic hydrogen from C1 of 2-pentene leads to the resonance-stabilized radical that can be chlorinated at C1 (product: this compound) or C3 (product: 3-chloro-1-pentene, which would rearrange). Abstraction from the secondary allylic hydrogens at C4 leads to a different resonance-stabilized radical, yielding 4-chloro-2-pentene. The final product is therefore a mixture of these isomers, which must be separated by fractional distillation.

References

- 1. This compound | 10071-60-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Radical Substitution: Allylic Chlorination [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. brainly.com [brainly.com]

- 8. Answered: What is the product of the reaction of pent-2-ene with Cl2? * | bartleby [bartleby.com]

An In-depth Technical Guide to 1-Chloro-2-pentene for Researchers and Drug Development Professionals

Introduction

1-Chloro-2-pentene (C₅H₉Cl) is a halogenated alkene that serves as a versatile intermediate in organic synthesis. Its utility lies in the presence of two reactive sites: the carbon-chlorine bond, which is susceptible to nucleophilic substitution, and the carbon-carbon double bond, which can undergo electrophilic addition. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and visualizations to support its application in research and development. The compound exists as cis (Z) and trans (E) isomers due to the restricted rotation around the double bond.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for designing and executing chemical reactions, as well as for developing purification and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl | [1] |

| Molecular Weight | 104.58 g/mol | [1] |

| Boiling Point | 85-87 °C | Not specified in search results |

| Melting Point | Data not available | |

| Density | 1.067 g/mL | [1] |

| Refractive Index | 1.450 | [1] |

| Solubility | Soluble in non-polar organic solvents such as toluene, diethyl ether, and dichloromethane (B109758). | Inferred from properties of similar compounds |

| Isomerism | Exists as cis (Z) and trans (E) isomers. | [1] |

Chemical Reactivity

This compound is a reactive compound that participates in a variety of organic reactions:

-

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, making it a useful precursor for the synthesis of alcohols, ethers, amines, and other functionalized pentene derivatives.

-

Electrophilic Addition: The double bond can react with electrophiles such as hydrogen halides and halogens. These reactions often proceed via the formation of a stable allylic carbocation, which can lead to the formation of rearranged products.[1]

-

Hydrogenation: The double bond can be hydrogenated to yield 1-chloropentane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Allylic Chlorination of 2-Pentene (B8815676)

A common method for the synthesis of this compound is the radical-mediated allylic chlorination of 2-pentene. This reaction is typically carried out at high temperatures to favor substitution over addition to the double bond.[2]

Materials:

-

2-Pentene

-

Chlorine gas (Cl₂)

-

Inert gas (e.g., Nitrogen or Argon)

-

High-temperature tube reactor

-

Condensation apparatus

Procedure:

-

Set up the high-temperature tube reactor system, ensuring it is clean, dry, and purged with an inert gas.

-

Heat the reactor to the desired temperature (e.g., 400-500 °C).

-

Introduce a gaseous mixture of 2-pentene and a low concentration of chlorine gas, carried by the inert gas, into the reactor. The low concentration of chlorine is crucial to minimize addition reactions.

-

The product stream exiting the reactor is rapidly cooled using a condensation apparatus to collect the crude this compound.

-

The crude product is then purified by fractional distillation to separate the desired product from unreacted starting materials and byproducts.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, flow rates, and reactant ratios, should be optimized for each specific setup to maximize the yield and selectivity of the desired product.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer detector.

-

Capillary column suitable for the analysis of halogenated hydrocarbons (e.g., DB-5ms).

Sample Preparation:

-

Dilute the sample containing this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

If necessary, filter the sample to remove any particulate matter.

GC-MS Conditions (Illustrative Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-150.

-

Data Analysis:

The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Visualizations

Synthesis of this compound

References

An In-depth Technical Guide to 1-Chloro-2-pentene: Molecular Formula and Weight

This guide provides a focused overview of the fundamental chemical properties of 1-Chloro-2-pentene, specifically its molecular formula and weight. This information is crucial for researchers, scientists, and professionals in drug development for accurate stoichiometric calculations, analytical characterization, and molecular modeling.

Quantitative Data Summary

The molecular formula and weight of this compound are fundamental parameters for its identification and use in experimental settings. These values are derived from the atomic weights of its constituent atoms.

| Parameter | Value | Reference |

| Molecular Formula | C₅H₉Cl | [1][2][3][4][5][6] |

| Molecular Weight | 104.58 g/mol | [1][3][4][5] |

| Alternate Molecular Weight | 104.578 g/mol | [2][7] |

The slight variation in molecular weight values is attributable to differences in the atomic weight values used for calculation by various databases. For most practical laboratory applications, 104.58 g/mol is a widely accepted value.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name to its structural representation and finally to its key molecular identifiers.

Caption: Logical flow from chemical name to molecular formula and weight.

Experimental Protocols

The determination of the molecular formula and weight of a compound like this compound typically involves the following standard analytical techniques:

1. Mass Spectrometry for Molecular Weight and Formula Determination

-

Objective: To determine the precise molecular weight and deduce the molecular formula.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a high-energy electron beam bombards the sample, causing the loss of an electron to form a molecular ion (M+).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value.

-

Data Analysis: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula by comparing the measured mass to the theoretical mass of C₅H₉Cl. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible in the mass spectrum, further confirming the presence of a chlorine atom.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To confirm the chemical structure, which in turn validates the molecular formula.

-

Methodology:

-

Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The integration of the signals corresponds to the ratio of protons, which should be consistent with the nine hydrogen atoms in the proposed formula. The chemical shifts and splitting patterns will confirm the presence of the ethyl group, the vinyl protons, and the methylene (B1212753) group adjacent to the chlorine.

-

¹³C NMR Spectroscopy: This analysis reveals the number of unique carbon atoms in the molecule. For this compound, five distinct carbon signals are expected, confirming the carbon backbone of the molecular formula.

-

Data Interpretation: The combined data from ¹H and ¹³C NMR are used to piece together the exact structure of the molecule, confirming the connectivity of the atoms as described by the name this compound and its formula C₅H₉Cl.

-

References

- 1. This compound | 10071-60-0 | Benchchem [benchchem.com]

- 2. (Z)-1-chloro-2-pentene [webbook.nist.gov]

- 3. This compound | C5H9Cl | CID 54365309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloropent-2-ene | C5H9Cl | CID 642169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. PubChemLite - 1-chloropent-2-ene (C5H9Cl) [pubchemlite.lcsb.uni.lu]

- 7. 1-Pentene, 2-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Cis-Trans Isomerism of 1-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cis-trans isomerism in 1-chloro-2-pentene, a halogenated alkene of interest in organic synthesis. Due to the restricted rotation around the carbon-carbon double bond, this compound exists as two distinct geometric isomers: cis-(Z)-1-chloro-2-pentene and trans-(E)-1-chloro-2-pentene. This document details the structural differences, synthesis, purification, and spectroscopic characterization of these isomers. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships and molecular structures are illustrated using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to Cis-Trans Isomerism in this compound

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that arises in alkenes and other molecules with restricted bond rotation. In the case of this compound (C₅H₉Cl), the presence of a double bond between the second and third carbon atoms (C2 and C3) prevents free rotation.[1] The substituents attached to these carbon atoms can be arranged in two different spatial orientations, leading to two distinct isomers.

-

cis-(Z)-1-Chloro-2-pentene: In this isomer, the higher priority groups on each carbon of the double bond are on the same side. According to Cahn-Ingold-Prelog (CIP) priority rules, the chloromethyl group (-CH₂Cl) on C2 and the ethyl group (-CH₂CH₃) on C3 are the higher priority groups.

-

trans-(E)-1-Chloro-2-pentene: In this isomer, the higher priority groups on each carbon of the double bond are on opposite sides.

The stereochemistry of these isomers is critical as it influences their physical properties, reactivity, and spectroscopic signatures.[1] Understanding and controlling the isomeric composition is crucial for applications in organic synthesis, where this compound can serve as a valuable intermediate.[1]

Molecular Structure and Properties

The fundamental difference between the cis and trans isomers of this compound lies in the spatial arrangement of the atoms, which in turn affects their physical properties.

Figure 1. Molecular structures of (Z)-1-chloro-2-pentene and (E)-1-chloro-2-pentene.

Physical Properties

While experimental data for the pure isomers of this compound is not extensively reported, the physical properties can be estimated based on trends observed for similar cis-trans isomers and data for related compounds. Generally, the cis isomer has a slightly higher boiling point due to its greater polarity, while the trans isomer, with its more symmetrical structure, may pack more efficiently in the solid state, leading to a higher melting point.

Table 1: Physical Properties of this compound Isomers and Related Compounds

| Property | (Z)-1-Chloro-2-pentene | (E)-1-Chloro-2-pentene | (2Z)-2-Chloropent-2-ene (for comparison) |

| Molecular Formula | C₅H₉Cl | C₅H₉Cl | C₅H₉Cl |

| Molecular Weight ( g/mol ) | 104.58 | 104.58 | 104.58 |

| CAS Number | 6261-19-4[2] | 10071-60-0[1] | 42131-98-6[3] |

| Boiling Point (°C) | (estimated slightly > trans) | (estimated) | 96 °C at 760 mmHg[3] |

| Density (g/cm³) | (estimated) | 1.067 (estimated)[4] | 0.902[3] |

| Refractive Index | (estimated) | 1.450 (estimated)[4] | 1.43[3] |

Synthesis and Purification

The synthesis of this compound typically results in a mixture of both cis and trans isomers. The ratio of these isomers can be influenced by the reaction conditions and the synthetic route chosen. A common method for the preparation of this compound is the allylic chlorination of 2-pentene (B8815676).

Experimental Protocol: Allylic Chlorination of 2-Pentene

This protocol describes the synthesis of this compound via the free-radical chlorination of 2-pentene using N-chlorosuccinimide (NCS) as the chlorinating agent. This method favors allylic substitution over addition to the double bond.

Materials:

-

2-pentene (mixture of cis and trans)

-

N-chlorosuccinimide (NCS)

-

Benzoyl peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄, solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-pentene in carbon tetrachloride.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of 2-pentene and the formation of this compound isomers.

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude product is a mixture of (Z)- and (E)-1-chloro-2-pentene.

Figure 2. Experimental workflow for the synthesis of this compound.

Purification of Isomers

Separating the cis and trans isomers of this compound can be challenging due to their similar boiling points. Fractional distillation is a common technique, though it may not provide complete separation. For high-purity samples, preparative gas chromatography (preparative GC) is a more effective method.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide distinct information for the structural elucidation of the isomers. The coupling constants (J-values) between the vinylic protons are particularly diagnostic.

-

¹H NMR: The coupling constant between the two vinylic protons (on C2 and C3) is expected to be significantly different for the two isomers. For the trans isomer, a larger coupling constant (typically 10-18 Hz) is observed, while the cis isomer exhibits a smaller coupling constant (typically 6-12 Hz).[1] The chemical shifts of the protons adjacent to the double bond and the chlorine atom will also differ between the two isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the sp² hybridized carbons of the double bond and the carbon bearing the chlorine atom, will show slight differences between the cis and trans isomers due to steric effects.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Atom | (Z)-1-Chloro-2-pentene (Predicted) | (E)-1-Chloro-2-pentene (Predicted) |

| ¹H NMR | ||

| H on C1 | ~4.1 | ~4.0 |

| H on C2 | ~5.7 | ~5.6 |

| H on C3 | ~5.6 | ~5.5 |

| H on C4 | ~2.1 | ~2.0 |

| H on C5 | ~1.0 | ~1.0 |

| J (H-C2=C3-H) | ~10 Hz | ~15 Hz |

| ¹³C NMR | ||

| C1 | ~45 | ~47 |

| C2 | ~130 | ~132 |

| C3 | ~125 | ~127 |

| C4 | ~25 | ~34 |

| C5 | ~13 | ~13 |

Note: These are predicted values based on analogous compounds and general spectroscopic trends. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to differentiate between the cis and trans isomers. The out-of-plane C-H bending vibration for the trans isomer typically appears as a strong band around 960-980 cm⁻¹, which is absent or much weaker in the spectrum of the cis isomer. The C=C stretching vibration for both isomers will be in the region of 1640-1680 cm⁻¹.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound Isomers

| Vibration | (Z)-1-Chloro-2-pentene (Predicted) | (E)-1-Chloro-2-pentene (Predicted) |

| C-H stretch (sp²) | 3000-3100 | 3000-3100 |

| C-H stretch (sp³) | 2850-3000 | 2850-3000 |

| C=C stretch | ~1650 | ~1670 |

| C-H bend (out-of-plane) | ~700 (cis) | ~970 (trans) |

| C-Cl stretch | 600-800 | 600-800 |

Conclusion

The cis-trans isomerism of this compound presents a classic example of geometric isomerism with significant implications for its chemical and physical properties. This guide has provided a detailed overview of the synthesis, purification, and spectroscopic characterization of the (Z)- and (E)-isomers. A thorough understanding of these aspects is essential for researchers and professionals in drug development and organic synthesis who may utilize this compound as a synthetic intermediate. The provided experimental protocols and tabulated data serve as a valuable resource for the practical application and study of this compound isomers.

References

Spectroscopic Data of 1-Chloro-2-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-chloro-2-pentene, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Introduction

This compound is a halogenated alkene with the chemical formula C₅H₉Cl. The presence of a double bond gives rise to the possibility of cis (Z) and trans (E) isomers, each with distinct spectroscopic signatures. Spectroscopic analysis is crucial for the unambiguous identification and structural elucidation of these isomers.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (-CH₂Cl) | ~ 4.0 - 4.2 | Doublet (d) | ~ 6 - 8 |

| H2 (=CH-) | ~ 5.5 - 5.8 | Doublet of Triplets (dt) | J(H2,H3) ≈ 10-15 (trans), 6-10 (cis); J(H2,H1) ≈ 6-8 |

| H3 (=CH-) | ~ 5.6 - 5.9 | Doublet of Triplets (dt) | J(H3,H2) ≈ 10-15 (trans), 6-10 (cis); J(H3,H4) ≈ 7 |

| H4 (-CH₂-) | ~ 2.0 - 2.2 | Quintet or Multiplet | ~ 7 |

| H5 (-CH₃) | ~ 0.9 - 1.1 | Triplet (t) | ~ 7 |

Note: The chemical shifts and coupling constants, particularly for the vinylic protons (H2 and H3), are expected to differ between the (E) and (Z) isomers. The larger coupling constant is typically observed for the trans isomer.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Cl) | ~ 45 - 50 |

| C2 (=CH-) | ~ 125 - 135 |

| C3 (=CH-) | ~ 130 - 140 |

| C4 (-CH₂-) | ~ 25 - 30 |

| C5 (-CH₃) | ~ 12 - 15 |

Note: A 1982 publication by A. Caraculacu and E. C. Buruiana reportedly contains ¹³C NMR data for this compound, though the specific data is not widely accessible[1].

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkenyl) | 3000 - 3100 | Medium |

| C-H stretch (alkyl) | 2850 - 3000 | Medium to Strong |

| C=C stretch (alkene) | ~ 1650 - 1670 | Medium |

| C-H bend (alkene, trans) | ~ 960 - 980 | Strong |

| C-H bend (alkene, cis) | ~ 675 - 730 | Medium to Strong |

| C-Cl stretch | 600 - 800 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS as an internal standard.

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical parameters:

-

Spectral width: ~12 ppm

-

Pulse width: 30-45°

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical parameters:

-

Spectral width: ~200 ppm

-

Pulse width: 30-45°

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra.

-

Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr)

-

Pasteur pipette

-

Dry acetone (B3395972) for cleaning

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the salt plates are clean and dry. Handle them by the edges to avoid moisture contamination.

-

Place one to two drops of the neat this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

Process the spectrum to show transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Label the significant absorption peaks.

-

After analysis, disassemble the salt plates, rinse them with dry acetone, and dry them carefully before storing them in a desiccator.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide for the structural analysis of this compound.

Caption: Structural elucidation of this compound using spectroscopic methods.

Caption: Generalized experimental workflow for spectroscopic analysis.

References

A Technical Guide to the Reactivity and Stability of 1-Chloro-2-pentene

Abstract: 1-Chloro-2-pentene is a halogenated alkene of significant interest in organic synthesis due to its dual reactivity as both an allylic halide and an alkene. This technical guide provides a comprehensive overview of its physicochemical properties, reactivity, and stability. Key reaction pathways, including nucleophilic substitution with allylic rearrangement and electrophilic addition, are discussed in detail. Experimental protocols for its synthesis and quantitative data on its reactions are presented to support researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is an unsaturated chloroalkene that exists as cis (Z) and trans (E) isomers due to the restricted rotation around the carbon-carbon double bond.[1][2] Its fundamental properties are crucial for understanding its behavior in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉Cl | [1][3][4] |

| Molecular Weight | 104.58 g/mol | [1][3][4] |

| CAS Number | 10071-60-0 (for isomer mixture or unspecified) | [1][4] |

| 6261-25-2 (for E-isomer) | [5][6] | |

| IUPAC Name | (2E)-1-chloropent-2-ene / (2Z)-1-chloropent-2-ene | [1][2][4] |

| Appearance | Colorless liquid | [6] |

Chemical Reactivity

The reactivity of this compound is dominated by two main features: the allylic carbon-chlorine bond and the carbon-carbon double bond. This dual functionality allows it to undergo both nucleophilic substitution and electrophilic addition reactions.

As an allylic halide, this compound is highly susceptible to nucleophilic substitution.[7] Its reactivity is enhanced by the ability to form a resonance-stabilized allylic carbocation intermediate under Sₙ1 conditions.[8] This intermediate has two electrophilic centers, leading to the formation of a mixture of products. This phenomenon is known as an allylic rearrangement or allylic shift.[7]

A classic example is the hydrolysis of this compound with aqueous alkali, which yields a mixture of 2-penten-1-ol and 1-penten-3-ol.[9] The reaction can proceed through both Sₙ1 and Sₙ2 mechanisms, depending on the strength of the nucleophile and reaction conditions.[10] Strong nucleophiles tend to favor the Sₙ2 pathway.

Figure 1: Hydrolysis of this compound via an allylic carbocation.

The choice of base can influence the product distribution and yield, with stronger bases potentially favoring elimination side reactions.

| Alkali Used | Temperature (°C) | pH | Yield of Alcohol (%) |

| Sodium Carbonate | 80 | 9 | 72 |

| Calcium Hydroxide | 80 | 10 | 68 |

| Sodium Hydroxide | 80 | 12 | 31 |

Table adapted from available data on hydrolysis under varying alkaline conditions.

The double bond in this compound can undergo electrophilic addition reactions.[1] For instance, reaction with hydrogen halides like HBr proceeds via the formation of a carbocation intermediate, consistent with Markovnikov's rule.[1][11] The initial protonation of the alkene leads to the most stable carbocation, which is then attacked by the halide nucleophile.[12][13]

Figure 2: Dual reactivity pathways of this compound.

Stability Profile

The stability of this compound is moderate. As a substituted alkene, its stability is influenced by steric and electronic factors. The trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric strain.[14]

Thermal Stability: The compound is susceptible to rearrangement and elimination at elevated temperatures. High-temperature synthesis (400-500°C) is possible but requires controlled conditions and rapid quenching to prevent side reactions.[6] In substitution reactions, temperatures above 100°C can increase the risk of carbocation rearrangements.[1]

Chemical Stability: this compound is reactive under both strongly acidic and basic conditions. Strong bases can promote elimination (dehydrohalogenation) reactions, competing with substitution.[15] Strong acids catalyze electrophilic addition across the double bond.[1]

Experimental Protocols

This protocol describes a common method for synthesizing allylic chlorides at high temperatures, which favors substitution over addition.[6]

Materials:

-

Chlorine (Cl₂) gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Anhydrous sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

Equipment:

-

High-temperature tube reactor

-

Gas flow controllers

-

Condenser/cold trap

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Setup: The tube reactor is heated to 400-500°C. A controlled flow of 2-pentene vapor, diluted with an inert gas, is introduced into the reactor.

-

Reaction: A low concentration of chlorine gas is mixed with the 2-pentene stream just before entering the hot zone of the reactor. The low Cl₂ concentration is crucial to favor radical substitution over electrophilic addition.

-

Quenching: The product stream exiting the reactor is immediately passed through a condenser and cold trap to rapidly cool and condense the organic products and any unreacted starting material.

-

Workup: The collected condensate is transferred to a separatory funnel. It is washed with a 5% sodium bicarbonate solution to neutralize any HCl byproduct, followed by a water wash.

-

Drying and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and then purified by fractional distillation to isolate this compound.

References

- 1. This compound | 10071-60-0 | Benchchem [benchchem.com]

- 2. cis-1-Chloro-pent-2-ene | C5H9Cl | CID 12215088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H9Cl | CID 54365309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Chloropent-2-ene | C5H9Cl | CID 642169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-1-chloro-2-pentene [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Ch 10: Nucleophilic Substitution reactions of Allylic halides [chem.ucalgary.ca]

- 8. quora.com [quora.com]

- 9. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 10. organic chemistry - Why are allyl halides reactive towards both SN1 and Sn2 reactions? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 12. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homework.study.com [homework.study.com]

electrophilic addition reactions of 1-Chloro-2-pentene

An In-depth Technical Guide to the Electrophilic Addition Reactions of 1-Chloro-2-pentene

Abstract

This technical guide provides a comprehensive examination of the . As an unsymmetrical haloalkene, its reactivity is governed by the interplay between the nucleophilic character of the carbon-carbon double bond and the electronic influence of the allylic chlorine atom. This document elucidates the reaction mechanisms, regioselectivity, and stereochemistry associated with hydrohalogenation, halogenation, and halohydrin formation. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a critical resource for professionals in chemical research and drug development.

Introduction: Core Principles of Reactivity

This compound (C₅H₉Cl) is an organochlorine compound featuring a double bond between the C2 and C3 positions. The π-bond serves as a region of high electron density, making the molecule susceptible to attack by electrophiles.[1] The general mechanism for electrophilic addition involves an initial attack by the alkene's π electrons on an electrophile, typically forming a carbocation or a bridged halonium ion intermediate.[2][3] This intermediate is then attacked by a nucleophile to yield the final addition product.[4]

The regiochemical and stereochemical outcomes of these reactions are not random; they are dictated by two primary factors:

-

Carbocation Stability (Markovnikov's Rule): In reactions proceeding through a carbocation intermediate (e.g., hydrohalogenation), the reaction pathway will favor the formation of the more stable carbocation.[5][6][7] The stability is determined by the degree of substitution (tertiary > secondary > primary). For this compound, the key consideration is the destabilizing inductive effect (-I effect) of the electron-withdrawing chlorine atom on the stability of adjacent carbocations.

-

Intermediate Structure: In reactions involving halogens (Br₂ or Cl₂), the reaction proceeds through a three-membered cyclic halonium ion intermediate.[8][9] This bridged structure prevents carbocation rearrangements and dictates an anti-addition stereochemical outcome, where the two new groups add to opposite faces of the original double bond.[10]

Below is a logical workflow illustrating the decision-making process for predicting the outcome of an electrophilic addition reaction.

Caption: General workflow for electrophilic additions.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds via a two-step mechanism involving a carbocation intermediate.[4] The regioselectivity is governed by the formation of the most stable carbocation.

Mechanism and Regioselectivity

The initial protonation of the C2=C3 double bond can form two possible secondary carbocations:

-

Pathway A (Proton adds to C2): Forms a secondary carbocation at C3. This carbocation is relatively further from the electron-withdrawing CH₂Cl group.

-

Pathway B (Proton adds to C3): Forms a secondary carbocation at C2. This carbocation is immediately adjacent to the CH₂Cl group and is significantly destabilized by the chlorine's strong inductive effect.

Therefore, Pathway A is strongly favored , leading to the formation of the C3 carbocation. The subsequent attack by the halide nucleophile (X⁻) at C3 yields the major product. This outcome is consistent with the modern statement of Markovnikov's rule.[7][11]

Caption: Regioselectivity in the hydrohalogenation of this compound.

Data Summary

While specific yields are dependent on precise reaction conditions, the expected product distribution follows the principles of carbocation stability.

| Reactant | Reagent | Conditions | Major Product | Minor Product |

| This compound | HCl | Inert Solvent (e.g., CH₂Cl₂) | 1,3-Dichloropentane | 1,2-Dichloropentane |

| This compound | HBr | Inert Solvent (Dark) | 3-Bromo-1-chloropentane | 2-Bromo-1-chloropentane |

| This compound | HBr | Peroxides (ROOR), hv or heat | 2-Bromo-1-chloropentane | 3-Bromo-1-chloropentane |

Note: The reaction with HBr in the presence of peroxides proceeds via a radical mechanism, leading to the anti-Markovnikov product.[12]

Experimental Protocol: Synthesis of 3-Bromo-1-chloropentane

Objective: To synthesize 3-Bromo-1-chloropentane via the electrophilic addition of HBr to this compound.

Materials:

-

This compound (1.0 eq)

-

30% HBr in acetic acid (1.1 eq)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous dichloromethane. Cool the flask to 0°C in an ice bath. The reaction should be performed in the dark to prevent radical side reactions.

-

Reagent Addition: Slowly add the HBr/acetic acid solution to the stirred alkene solution over 20-30 minutes using an addition funnel. Maintain the temperature at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Bromo-1-chloropentane.

Halogenation of this compound

The addition of halogens (Cl₂ or Br₂) across the double bond results in the formation of a vicinal dihalide. This reaction is stereospecific, yielding an anti-addition product due to the formation of a bridged halonium ion intermediate.[9]

Mechanism and Stereochemistry

The alkene's π electrons attack one atom of the Br₂ molecule, displacing the other as a bromide ion (Br⁻). Simultaneously, a lone pair from the proximal bromine atom attacks the other carbon of the original double bond, forming a three-membered bromonium ion.[10] This intermediate blocks one face of the molecule. The bromide ion then performs a nucleophilic attack from the opposite (anti) face. Since both C2 and C3 are secondary carbons, the attack can occur at either position, but is sterically and electronically favored at C3, which is further from the CH₂Cl group. This backside attack opens the ring to give the final anti-dihalide product.

Caption: Anti-addition mechanism via a bromonium ion.

Data Summary

| Reactant | Reagent | Conditions | Product(s) | Stereochemistry |

| This compound | Br₂ | Inert Solvent (e.g., CCl₄, CH₂Cl₂) | 2,3-Dibromo-1-chloropentane | anti-addition |

| This compound | Cl₂ | Inert Solvent (e.g., CCl₄, CH₂Cl₂) | 1,2,3-Trichloropentane | anti-addition |

Halohydrin Formation

When halogenation is performed in a nucleophilic solvent like water, a halohydrin is formed instead of a dihalide.[13] The mechanism is analogous to halogenation, but water, being the solvent and in vast excess, acts as the nucleophile.[14]

Mechanism and Regioselectivity

A cyclic halonium ion intermediate is formed as in halogenation. Water then attacks this intermediate. The attack occurs at the carbon atom that can better stabilize a positive charge.[15] In the case of the bromonium ion from this compound, both C2 and C3 are secondary, but the partial positive charge is more stable at C3, which is further from the electron-withdrawing CH₂Cl group. Water therefore attacks C3 from the anti face relative to the bromine bridge. A final deprotonation step by another water molecule yields the neutral halohydrin.

Data Summary

| Reactant | Reagent | Conditions | Major Product | Stereochemistry |

| This compound | Br₂ / H₂O | Aqueous Solution | 2-Bromo-1-chloro-3-pentanol | anti-addition |

| This compound | Cl₂ / H₂O | Aqueous Solution | 1,2-Dichloro-3-pentanol | anti-addition |

Note: The product name reflects that the -OH group adds to the C3 position (Markovnikov-type regioselectivity) and the halogen adds to the C2 position.[16][17]

Experimental Protocol: Synthesis of 2-Bromo-1-chloro-3-pentanol

Objective: To synthesize 2-Bromo-1-chloro-3-pentanol from this compound.

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Diethyl ether

-

Saturated sodium sulfite (B76179) solution (Na₂SO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Beaker, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL beaker, dissolve this compound in a 1:1 mixture of DMSO and water. Stir the solution vigorously. Note: NBS is often used as a safer and more manageable source of electrophilic bromine than liquid Br₂.[18]

-

Reagent Addition: Add N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes. The succinimide (B58015) byproduct will float as the reaction proceeds.

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the consumption of the starting material by TLC or GC.

-

Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic extracts and wash them with saturated sodium sulfite solution (to quench any remaining bromine) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to obtain the crude halohydrin.

-

Purification: The product can be purified by flash column chromatography on silica (B1680970) gel.

Conclusion

The are dictated by established principles of carbocation stability and cyclic intermediate formation. The presence of the allylic chlorine atom introduces a significant inductive effect that is crucial for predicting the regiochemical outcomes of these additions. Hydrohalogenation proceeds via the more stable C3 carbocation to yield the 3-halo product, while halogenation and halohydrin formation occur via an anti-addition pathway, with the nucleophile (halide or water) preferentially attacking the C3 position of the bridged halonium intermediate. The protocols and mechanistic insights provided herein offer a robust framework for the synthesis and manipulation of functionalized pentane (B18724) derivatives for research and development applications.

References

- 1. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 5. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]

- 6. 7.8 Orientation of Electrophilic Additions: Markovnikovâs Rule - Organic Chemistry | OpenStax [openstax.org]

- 7. Orientation of Electrophilic Additions: Markovnikov’s Rule [almerja.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Halohydrins from Alkenes - Chemistry Steps [chemistrysteps.com]

- 15. leah4sci.com [leah4sci.com]

- 16. brainly.in [brainly.in]

- 17. homework.study.com [homework.study.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Technical Guide: (E)-1-Chloro-2-pentene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Chloro-2-pentene is an unsaturated organochlorine compound belonging to the class of allylic halides. Its chemical structure, featuring a reactive chlorine atom adjacent to a carbon-carbon double bond, makes it a valuable intermediate and building block in organic synthesis. The stereochemistry of the double bond (E, or trans) is a critical feature that influences its reactivity and the stereochemical outcome of subsequent reactions. For professionals in drug development, allylic halides like (E)-1-chloro-2-pentene serve as key synthons for introducing alkenyl moieties and for constructing complex molecular architectures through various coupling and substitution reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations.

Chemical and Physical Properties

(E)-1-Chloro-2-pentene is characterized by the following identifiers and physical properties. It is important to note a discrepancy in the CAS Registry Number, with NIST listing 6261-25-2 and other databases like PubChem citing 10071-60-0 for the (E)-isomer.[1][2][3]

| Property | Value | Source(s) |

| CAS Registry Number | 10071-60-0 | [2][3][4] |

| Alternate CAS Number | 6261-25-2 | [1] |

| Molecular Formula | C₅H₉Cl | [1][4] |

| Molecular Weight | 104.58 g/mol | [1][4][5] |

| IUPAC Name | (E)-1-chloropent-2-ene | [2][4] |

| Synonyms | trans-1-chloro-2-pentene, (2E)-1-chloropent-2-ene | [2] |

| Canonical SMILES | CCC=CCCl | [4] |

| Isomeric SMILES | CC/C=C/CCl | [4] |

| InChI | InChI=1S/C5H9Cl/c1-2-3-4-5-6/h3-4H,2,5H2,1H3/b4-3+ | [1][4] |

| InChIKey | UPJCRKZUCADENN-ONEGZZNKSA-N | [1][4] |

Synthesis and Experimental Protocols

The synthesis of (E)-1-chloro-2-pentene typically involves the allylic chlorination of a suitable pentene isomer. This method selectively substitutes a hydrogen atom on the carbon adjacent to the double bond.

General Experimental Protocol: Radical Allylic Chlorination

Materials:

-

2-Pentene (B8815676) (cis/trans mixture or pure isomer)

-

N-Chlorosuccinimide (NCS)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Anhydrous non-polar solvent (e.g., carbon tetrachloride or benzene)

-

Inert gas atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: A dried round-bottom flask is charged with 2-pentene and the anhydrous solvent under an inert atmosphere.

-

Reagent Addition: N-Chlorosuccinimide and a catalytic amount of the radical initiator are added to the flask.

-

Reaction Conditions: The mixture is heated to reflux to initiate the radical chain reaction. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration.

-

Purification: The filtrate is washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to isolate (E)-1-chloro-2-pentene from other isomers and byproducts.

Characterization: The final product's identity and stereochemistry should be confirmed using spectroscopic methods. Nuclear Magnetic Resonance (¹H and ¹³C NMR) is crucial, with the trans-configuration typically showing a characteristic coupling constant (J) of 10–15 Hz for the vinyl protons.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the molecular weight and purity.[4]

Reactivity and Applications in Drug Development

(E)-1-Chloro-2-pentene is a bifunctional molecule with two primary reactive sites: the carbon-chlorine bond and the carbon-carbon double bond.[6]

-

Nucleophilic Substitution: As an allylic halide, the C-Cl bond is susceptible to nucleophilic substitution (SN1 and SN2 pathways). The adjacent double bond stabilizes the potential carbocation intermediate in an SN1 reaction, enhancing its reactivity compared to saturated chloroalkanes. This reactivity allows for the facile introduction of various functional groups (e.g., amines, alcohols, thiols, and carbon nucleophiles), which is a cornerstone of synthetic medicinal chemistry.

-

Electrophilic Addition: The double bond can undergo electrophilic addition reactions with reagents like hydrogen halides or halogens.[4] These reactions often proceed via an allylic carbocation, which can lead to a mixture of products.

In the context of drug discovery, the utility of (E)-1-chloro-2-pentene lies in its role as a versatile building block. It can be used to synthesize more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of novel scaffolds for screening and lead optimization.

Safety and Handling

(E)-1-Chloro-2-pentene is expected to be a hazardous substance, typical of reactive alkyl halides. While a specific, comprehensive safety data sheet is not widely available, GHS classification information from related compounds suggests the following hazards.

| Hazard Class | GHS Classification |

| Physical Hazards | Flammable liquid and vapor |

| Health Hazards | Harmful if swallowed |

| Harmful in contact with skin | |

| Causes skin irritation | |

| May cause an allergic skin reaction | |

| Causes serious eye damage | |

| Harmful if inhaled |

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Avoid breathing vapors or mist.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

- 1. (E)-1-chloro-2-pentene [webbook.nist.gov]

- 2. 1-Chloropent-2-ene | C5H9Cl | CID 642169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-1-chloro-2-pentene [stenutz.eu]

- 4. 1-Chloro-2-pentene | 10071-60-0 | Benchchem [benchchem.com]

- 5. This compound | C5H9Cl | CID 54365309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloro-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Chloro-2-pentene, a halogenated alkene of interest in various chemical syntheses. The information compiled herein is intended to support research, development, and modeling activities where precise thermodynamic data is crucial. This document summarizes available quantitative data, outlines general experimental protocols for the determination of these properties, and provides visualizations of key processes.

Core Thermodynamic Properties

This compound (C₅H₉Cl) is an unsaturated chloroalkene with a molecular weight of 104.58 g/mol .[1][2][3] It exists as cis (Z) and trans (E) isomers due to the double bond, and its stereochemistry influences its physical and chemical properties.[1][4] The data presented here primarily pertains to the (Z)-isomer, for which more comprehensive datasets are available.

Quantitative Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic data for (Z)-1-Chloro-2-pentene, primarily sourced from the NIST/TRC Web Thermo Tables (WTT).[5][6]

Table 1: Density of (Z)-1-Chloro-2-pentene [5]

| Temperature (K) | Pressure (kPa) | Phase | Density (g/cm³) |

| 180 - 569 | Equilibrium | Liquid | Varies with Temperature |

| 280 - 556 | 0.0007 - 650.191 | Gas | Varies with T & P |

| 457.769 - 569 | Equilibrium | Gas | Varies with Temperature |

Table 2: Enthalpy of (Z)-1-Chloro-2-pentene [5]

| Temperature (K) | Phase | Enthalpy |

| 250 - 557.62 | Liquid in equilibrium with Gas | Varies with Temperature |

| 200 - 1000 | Ideal Gas | Varies with Temperature |

Table 3: Heat Capacity of (Z)-1-Chloro-2-pentene [5]

| Temperature (K) | Phase | Heat Capacity at Constant Pressure (Cp) |

| 200 - 1000 | Ideal Gas | Varies with Temperature |

Table 4: Transport Properties of (Z)-1-Chloro-2-pentene [5]

| Property | Temperature (K) | Pressure (kPa) | Phase | Value |

| Viscosity | 380 - 850 | Varies | Gas | Varies with T & P |

| Viscosity | 270 - 560 | Equilibrium | Liquid | Varies with Temperature |

| Thermal Conductivity | 380 - 850 | Varies | Gas | Varies with T & P |

| Thermal Conductivity | 200 - 510 | Equilibrium | Liquid | Varies with Temperature |

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, the determination of its thermodynamic properties would follow established methodologies for volatile organic halogenated compounds.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of organochlorine compounds can be determined using bomb calorimetry.

Methodology:

-

Sample Preparation: A precise mass of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

-

Ignition: The sample is ignited electrically. The combustion of the chloroalkene leads to the formation of carbon dioxide, water, and hydrochloric acid.

-

Temperature Measurement: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is meticulously measured to determine the heat released by the combustion reaction.

-

Analysis of Products: After combustion, the contents of the bomb are analyzed to ensure complete combustion and to quantify the final products.

-

Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Determination of Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a compound. Static or dynamic methods can be employed for its determination.

Methodology (Static Method):

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel, and any dissolved gases are removed by repeated freeze-pump-thaw cycles.

-

Equilibrium: The vessel is connected to a pressure-measuring device (e.g., a capacitance diaphragm gauge) and allowed to reach thermal equilibrium at a specific temperature.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is recorded.

-

Temperature Variation: The temperature of the vessel is varied, and the equilibrium vapor pressure is measured at each new temperature.

-

Data Analysis: The vapor pressure data as a function of temperature can be fitted to equations such as the Antoine equation to model its temperature dependence.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrochlorination of 1-pentyne (B49018) or the dehydrohalogenation of a dihalo-pentane. A common laboratory-scale synthesis involves the reaction of 1-pentene (B89616) with a halogenating agent.[1]

References

- 1. This compound | 10071-60-0 | Benchchem [benchchem.com]

- 2. 1-Chloropent-2-ene | C5H9Cl | CID 642169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H9Cl | CID 54365309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. (Z)-1-chloro-2-pentene [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for 1-Chloro-2-pentene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-chloro-2-pentene as a versatile reagent in organic synthesis. This document includes detailed experimental protocols for its synthesis and key reactions, quantitative data presented in clear tabular formats, and diagrams illustrating reaction pathways and workflows.

Introduction

This compound is a valuable bifunctional molecule in organic synthesis, featuring both a reactive allylic chloride and a nucleophilic double bond. This combination allows for a variety of transformations, making it a useful building block for the introduction of the pentenyl group in the synthesis of more complex molecules, including natural products and potential pharmaceutical intermediates. Its proper handling and understanding of its reactivity are crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below. These properties are essential for planning reactions, particularly concerning solvent choice, reaction temperature, and purification methods.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl | --INVALID-LINK-- |

| Molecular Weight | 104.58 g/mol | --INVALID-LINK-- |

| Boiling Point | 111-113 °C | Not readily available |

| Density | 0.92 g/mL | Not readily available |

| CAS Number | 10071-60-0 | --INVALID-LINK-- |

Synthesis of this compound

This compound can be synthesized through various methods. Two common laboratory-scale protocols are provided below.

Synthesis via Grignard Reaction with 1,4-Dichlorobutene

This method, adapted from a patented procedure for the synthesis of cis-jasmone, provides a route to cis-1-chloro-2-pentene.[1]

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Methylmagnesium chloride (CH₃MgCl) solution in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

-

Procedure:

-

To a dry three-necked flask under an inert atmosphere, add a solution of methylmagnesium chloride in THF.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add a solution of cis-1,4-dichloro-2-butene in anhydrous THF via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain cis-1-chloro-2-pentene.

-

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| cis-1,4-dichloro-2-butene | 1 | |

| Methylmagnesium chloride | 1.1 - 1.3 | An excess of the Grignard reagent is used to ensure complete conversion. |

| Yield | Not specified in the patent, but typically moderate to good. |

Synthesis via Allylic Chlorination of 2-Pentene (B8815676) with N-Chlorosuccinimide (NCS)

This method represents a common strategy for the introduction of a chlorine atom at an allylic position.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

2-Pentene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or AIBN (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Light source (for photo-initiation if needed)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-pentene in CCl₄.

-

Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and stir for 4-6 hours. The reaction can also be initiated by photolysis.

-

Monitor the reaction by observing the consumption of NCS (succinimide, the byproduct, will float on top of the CCl₄).

-

After completion, cool the reaction mixture and filter to remove the succinimide.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

-

Quantitative Data:

| Reactant | Molar Ratio | Notes |

| 2-Pentene | 1 | |

| N-Chlorosuccinimide | 1.1 | A slight excess of NCS is used. |

| Benzoyl Peroxide | 0.02 | Catalytic amount for radical initiation. |

| Yield | Typically 40-60% | Yields can vary based on reaction conditions and purification. |

Applications in Organic Synthesis

This compound is a versatile intermediate for various synthetic transformations.

Nucleophilic Substitution Reactions

The allylic chloride is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. A prominent example is its use in the synthesis of cis-jasmone.[1][2]

Application Example: Synthesis of cis-Jasmone

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

-

Equipment:

-

Reaction flask with a stirrer

-

Temperature control system

-

-

Procedure:

-

In a reaction flask, dissolve 3-methyl-2-cyclopenten-1-one and sodium hydroxide in ethanol.

-

Add this compound to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).[1]

-

Monitor the reaction until the 3-methyl-2-cyclopenten-1-one is consumed (less than 1% remaining).[2]

-

After the reaction is complete, neutralize the mixture and perform a work-up by extracting the product into an organic solvent.

-

Purify the crude product by distillation under reduced pressure to obtain cis-jasmone.

-

Quantitative Data:

| Reactant | Molar/Mass Ratio | Notes |

| This compound : 3-Methyl-2-cyclopenten-1-one | 1.1-1.3 : 1 (molar) | [1] |

| 3-Methyl-2-cyclopenten-1-one : Ethanol | 1 : 3 (mass) | [1] |

| 3-Methyl-2-cyclopenten-1-one : Sodium Hydroxide | 1 : 0.5 (mass) | [1] |

| Yield | High | The patent claims a high yield for this process. |

Workflow for the Synthesis of cis-Jasmone

Caption: Synthesis of cis-Jasmone from this compound.

Grignard Reagent Formation and Subsequent Reactions

This compound can be used to prepare the corresponding Grignard reagent, pent-2-enylmagnesium chloride. This organometallic reagent is a potent nucleophile that can react with a wide range of electrophiles.

Reaction Scheme:

Experimental Protocol (General Procedure):

-

Materials:

-

This compound

-

Magnesium turnings (activated)

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., formaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Equipment:

-

Flame-dried three-necked flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup

-

-

Procedure:

-

Place magnesium turnings in the flame-dried flask under an inert atmosphere.

-

Add a small crystal of iodine and a small amount of anhydrous ether/THF.

-

Add a small portion of this compound to initiate the reaction (disappearance of the iodine color and gentle reflux).

-

Once the reaction starts, add the remaining this compound, dissolved in anhydrous ether/THF, dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed.

-

The resulting Grignard reagent can then be reacted with an electrophile. For example, cool the solution to 0 °C and add a solution of formaldehyde (B43269) in ether.

-

After the reaction with the electrophile is complete, quench the reaction with saturated aqueous NH₄Cl solution.

-

Work up the reaction mixture by separating the organic layer, extracting the aqueous layer, drying the combined organic layers, and removing the solvent.

-

Purify the product by distillation or chromatography.

-

Quantitative Data (Typical):

| Reactant | Molar Ratio | Notes |

| This compound | 1 | |

| Magnesium | 1.1 - 1.2 | A slight excess of magnesium is used. |

| Electrophile | 1 | Stoichiometric amount relative to the chloroalkene. |

| Yield | Variable | Grignard reactions are often high-yielding but depend on the purity of reagents and anhydrous conditions. |

Signaling Pathway Analogy: Reactivity of this compound

References

1-Chloro-2-pentene: A Versatile Intermediate for Introducing the Pentenyl Moiety in Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-pentene is a valuable and reactive intermediate in organic synthesis, primarily utilized as an alkylating agent to introduce the pentenyl group into a variety of molecular scaffolds. This functional group can be of significant interest in pharmaceutical development, as the introduction of a five-carbon unsaturated chain can modulate a compound's lipophilicity, membrane permeability, and interaction with biological targets. The double bond within the pentenyl group also offers a handle for further chemical transformations, allowing for the construction of more complex molecular architectures.

These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, focusing on its application in C-alkylation, N-alkylation, and O-alkylation reactions. Detailed experimental protocols for these key transformations are provided to guide researchers in their synthetic endeavors.

Key Applications in Pharmaceutical Synthesis